molecular formula C15H20ClN3O2S B4615826 N-allyl-2-[4-(4-chloro-2-methylphenoxy)butanoyl]hydrazinecarbothioamide

N-allyl-2-[4-(4-chloro-2-methylphenoxy)butanoyl]hydrazinecarbothioamide

Cat. No. B4615826
M. Wt: 341.9 g/mol
InChI Key: KAOYGWLAUQHFMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

  • Novel palladium(II) complexes with a thiourea derivative of hydrazinecarbothioamide have been synthesized and characterized, demonstrating the potential for creating complex compounds involving N-allyl-2-[4-(4-chloro-2-methylphenoxy)butanoyl]hydrazinecarbothioamide (Orysyk et al., 2013).

Molecular Structure Analysis

  • Crystal structure and molecular analysis of related hydrazinecarbothioamide compounds reveal complex interactions and tautomeric forms, providing insight into the structural aspects of similar compounds (Sivajeyanthi et al., 2017).

Chemical Reactions and Properties

  • Hydrazinecarbothioamide derivatives have been studied for their reaction with palladium(II), forming various coordination compounds, which indicates the reactivity of such compounds in forming complex structures (Orysyk et al., 2013).

Physical Properties Analysis

  • The physical properties of hydrazinecarbothioamide compounds, including crystalline structure and hydrogen bonding interactions, have been studied, which could be extrapolated to understand the physical characteristics of N-allyl-2-[4-(4-chloro-2-methylphenoxy)butanoyl]hydrazinecarbothioamide (Sivajeyanthi et al., 2017).

Chemical Properties Analysis

  • Studies on related hydrazinecarbothioamide derivatives indicate a variety of chemical properties, such as coordination with metal ions and potential bioactive properties, which are relevant for understanding the chemical nature of N-allyl-2-[4-(4-chloro-2-methylphenoxy)butanoyl]hydrazinecarbothioamide (Aly et al., 2018).

Scientific Research Applications

Synthesis and Biological Activities

N-allyl-2-[4-(4-chloro-2-methylphenoxy)butanoyl]hydrazinecarbothioamide belongs to a class of compounds known for their diverse biological activities. Research has shown that derivatives of hydrazinecarbothioamide exhibit significant antimicrobial and antifungal properties. For example, certain compounds synthesized from hydrazinecarbothioamide derivatives demonstrated good antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum, as well as antifungal activity against Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015). Another study focused on the synthesis and anticonvulsant evaluation of N-(4-substituted phenyl)-2-[4-(substituted) benzylidene]-hydrazinecarbothioamides, revealing compounds with significant protection in seizure models, highlighting their potential in anticonvulsant therapy (Tripathi & Kumar, 2012).

Chemistry and Material Science Applications

In the field of chemistry, the reactions of N-substituted hydrazinecarbothioamides with various reagents have led to the formation of heterocyclic rings, showcasing the versatility of these compounds in synthesizing new chemical entities with potential applications in materials science and as intermediates in organic synthesis. The reaction conditions and the nature of the substituents play a crucial role in determining the products and their properties (Aly et al., 2018).

Anticancer Research

The anticancer properties of these compounds have also been explored. For instance, novel Pd(II) coordination compounds involving related ligands have been synthesized and characterized, with potential applications in the development of anticancer agents. These compounds were evaluated for their ability to interact with biomolecules and exhibited promising anticancer activities, which could lead to new therapeutic options (Orysyk et al., 2013).

Environmental and Analytical Applications

Furthermore, these compounds find applications in environmental and analytical chemistry. For example, a practical hydrazine-carbothioamide-based fluorescent chemosensor was developed for Zn2+ detection, showcasing the application of these compounds in developing sensitive and selective probes for metal ions in various environmental and biological samples (Suh et al., 2022).

properties

IUPAC Name

1-[4-(4-chloro-2-methylphenoxy)butanoylamino]-3-prop-2-enylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN3O2S/c1-3-8-17-15(22)19-18-14(20)5-4-9-21-13-7-6-12(16)10-11(13)2/h3,6-7,10H,1,4-5,8-9H2,2H3,(H,18,20)(H2,17,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAOYGWLAUQHFMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCCCC(=O)NNC(=S)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-allyl-2-[4-(4-chloro-2-methylphenoxy)butanoyl]hydrazinecarbothioamide
Reactant of Route 2
Reactant of Route 2
N-allyl-2-[4-(4-chloro-2-methylphenoxy)butanoyl]hydrazinecarbothioamide
Reactant of Route 3
Reactant of Route 3
N-allyl-2-[4-(4-chloro-2-methylphenoxy)butanoyl]hydrazinecarbothioamide
Reactant of Route 4
N-allyl-2-[4-(4-chloro-2-methylphenoxy)butanoyl]hydrazinecarbothioamide
Reactant of Route 5
Reactant of Route 5
N-allyl-2-[4-(4-chloro-2-methylphenoxy)butanoyl]hydrazinecarbothioamide
Reactant of Route 6
Reactant of Route 6
N-allyl-2-[4-(4-chloro-2-methylphenoxy)butanoyl]hydrazinecarbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.